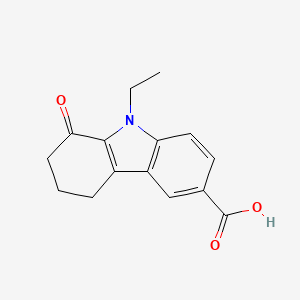
4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline derivatives are a significant class of compounds due to their diverse biological activities and applications in medicinal chemistry. The compound 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline is a quinoline derivative that is not directly discussed in the provided papers, but its structural relatives are extensively studied for their potential applications and properties.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions with careful selection of substituents to achieve the desired biological activity. For instance, the synthesis of Ethyl 6,7-Difluoro-4-hydroxy-2-[(methoxymethyl)thio]quinoline-3-carboxylate, a key intermediate of prulifloxacin, was achieved with an overall yield of 85.7% through a series of reactions starting from 3,4-difluoroaniline . Similarly, the synthesis of various 2-substituted analogues of quinoline derivatives has been explored for antimalarial activity, with one analogue showing more activity and less toxicity than the parent compound .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can significantly influence their biological activity and stability. For example, the Schiff base 4-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-8-(trifluoromethyl)quinoline crystallizes in two polymorphic forms, with differences in the dihedral angles between terminal ring planes affecting the planarity of the molecule . These structural variations can impact the intermolecular interactions and stability of the compounds.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including nucleophilic substitution, which can lead to the formation of quinolones stabilized by intramolecular hydrogen bonding . The reactivity of these compounds can be tailored by substituting different functional groups, which can also affect their biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the presence of trifluoromethyl groups can enhance the lipophilicity of the molecule, which is important for drug design . The crystal structures of these compounds are often determined by weak directional interactions such as van der Waals forces, π-π stacking, and hydrogen bonding, which can also affect their solubility and stability .
Scientific Research Applications
-
Synthesis of Fused Heterocycles
- Scientific Field : Organic Chemistry
- Application Summary : 4-Hydroxy-2-quinolones have been used in the synthesis of related four-membered to seven-membered heterocycles, many of which show unique biological activities .
- Methods of Application : The synthetic approaches involve various reactions of 4-hydroxy-2-quinolones .
- Results or Outcomes : This has led to the creation of numerous derivatives of bioactive quinolines .
-
Intramolecular Cyclization
- Scientific Field : Organic Synthesis
- Application Summary : 4-Hydroxy-2-(trifluoromethyl)quinolines have been synthesized through an intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3 (arylamino)but-2-enoate derivatives .
- Methods of Application : The cyclization process was carried out in nitrobenzene under reflux conditions .
- Results or Outcomes : This method resulted in a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives in quantitative yields .
-
Antimicrobial Actions
- Scientific Field : Medicinal Chemistry
- Application Summary : Various 4-hydroxy-8-trifluoromethyl-quinoline derivatives have been prepared and tested for their antimicrobial actions .
- Methods of Application : The derivatives were synthesized via multi-step reactions .
- Results or Outcomes : The derivatives showed potential antimicrobial activity .
-
Synthesis of Analgesic Compound
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : 4-Hydroxy-8-(trifluoromethyl)quinolone may be used in the synthesis of the analgesic compound, floctafenine .
- Methods of Application : The specific methods of synthesis would depend on the specific procedures used in the laboratory .
- Results or Outcomes : The outcome is the production of floctafenine, an analgesic compound .
-
Synthesis of Fused Heterocycles
- Scientific Field : Organic Chemistry
- Application Summary : 4-Hydroxy-2-quinolones have been used in the synthesis of related four-membered to seven-membered heterocycles, many of which show unique biological activities .
- Methods of Application : The synthetic approaches involve various reactions of 4-hydroxy-2-quinolones .
- Results or Outcomes : This has led to the creation of numerous derivatives of bioactive quinolines .
-
Intramolecular Cyclization
- Scientific Field : Organic Synthesis
- Application Summary : 4-Hydroxy-2-(trifluoromethyl)quinolines have been synthesized through an intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3 (arylamino)but-2-enoate derivatives .
- Methods of Application : The cyclization process was carried out in nitrobenzene under reflux conditions .
- Results or Outcomes : This method resulted in a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives in quantitative yields .
-
Antimicrobial Actions
- Scientific Field : Medicinal Chemistry
- Application Summary : Various 4-hydroxy-8-trifluoromethyl-quinoline derivatives have been prepared and tested for their antimicrobial actions .
- Methods of Application : The derivatives were synthesized via multi-step reactions .
- Results or Outcomes : The derivatives showed potential antimicrobial activity .
-
Synthesis of Analgesic Compound
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : 4-Hydroxy-8-(trifluoromethyl)quinolone may be used in the synthesis of the analgesic compound, floctafenine .
- Methods of Application : The specific methods of synthesis would depend on the specific procedures used in the laboratory .
- Results or Outcomes : The outcome is the production of floctafenine, an analgesic compound .
-
Fluorinated Quinolines
- Scientific Field : Organic Chemistry
- Application Summary : The synthesis of 6,7-difluoro-3-nitro-4-hydroxy-2-quinolone and 2,3,4-trichloro-6,7-difluoroquinolone from 4,5-difluoro-2-nitrobenzoic acid has been reported .
- Methods of Application : The synthesis involves reductive cyclization proceeding in basic media in the presence of sodium borohydride .
- Results or Outcomes : The synthesis resulted in the production of fluorinated quinolines .
Future Directions
properties
IUPAC Name |
8-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c1-17-8-4-2-3-6-7(16)5-9(11(12,13)14)15-10(6)8/h2-5H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTJOLUVQOIHEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=CC2=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347127 |
Source


|
| Record name | 8-Methoxy-2-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline | |
CAS RN |
41192-84-1 |
Source


|
| Record name | 8-Methoxy-2-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

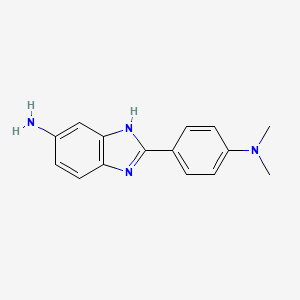
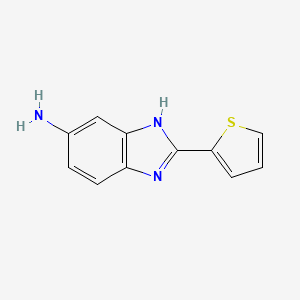
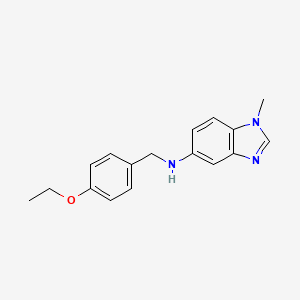
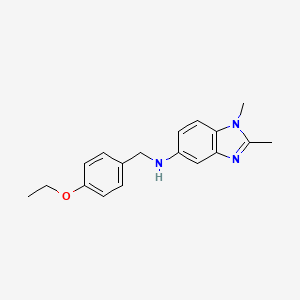
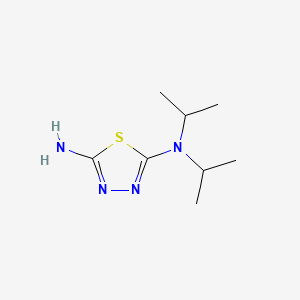


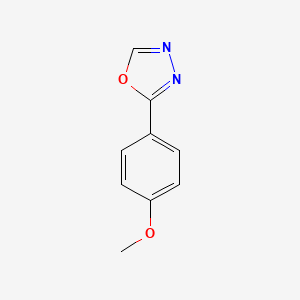
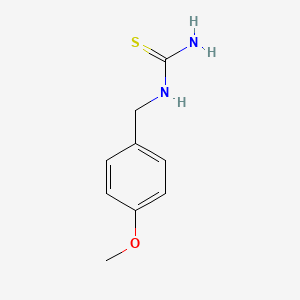
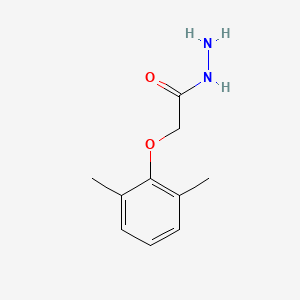
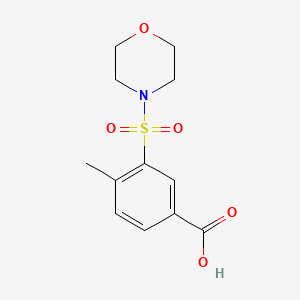

![1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1298002.png)
